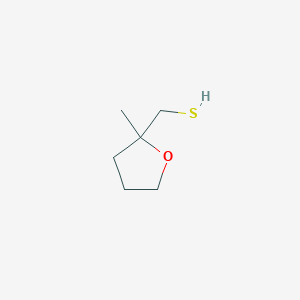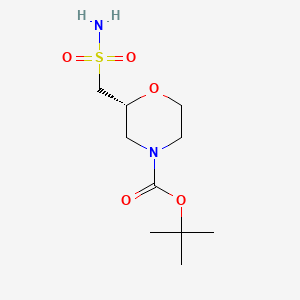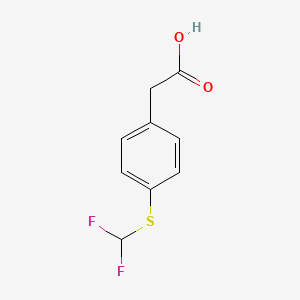
(2-Methyloxolan-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyloxolan-2-yl)methanethiol is an organic compound characterized by the presence of a thiol group attached to a methylene bridge, which is further connected to a 2-methyloxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxolan-2-yl)methanethiol typically involves the reaction of 2-methyloxolane with a thiolating agent under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol group. The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyloxolan-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides are the primary products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Various substituted thiol derivatives are formed depending on the reagents used.
Applications De Recherche Scientifique
(2-Methyloxolan-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in extraction processes
Mécanisme D'action
The mechanism of action of (2-Methyloxolan-2-yl)methanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The compound’s unique structure allows it to participate in specific pathways, making it valuable in targeted applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol: A simpler thiol with the formula CH₃SH.
Ethanethiol: Another thiol with the formula C₂H₅SH.
2-Methyltetrahydrofuran: A related compound without the thiol group
Uniqueness
(2-Methyloxolan-2-yl)methanethiol stands out due to its combination of a thiol group and a 2-methyloxolane ring, which imparts unique reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications .
Propriétés
Formule moléculaire |
C6H12OS |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
(2-methyloxolan-2-yl)methanethiol |
InChI |
InChI=1S/C6H12OS/c1-6(5-8)3-2-4-7-6/h8H,2-5H2,1H3 |
Clé InChI |
CJQQISCLIMYAMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCO1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)

![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)





![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)



![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

